molecular formula C7H16N2O2 B13443870 L-Lysine-d4 Methyl Ester Dihydrochloride

L-Lysine-d4 Methyl Ester Dihydrochloride

Cat. No.: B13443870
M. Wt: 164.24 g/mol
InChI Key: KPNBUPJZFJCCIQ-ILLLFLQQSA-N
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Description

L-Lysine-d4 Methyl Ester Dihydrochloride: is a deuterated form of L-Lysine Methyl Ester Dihydrochloride. It is a derivative of the essential amino acid L-Lysine, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it useful in various analytical and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine-d4 Methyl Ester Dihydrochloride typically involves the esterification of L-Lysine with methanol in the presence of an acid catalyst, followed by the introduction of deuterium. The reaction conditions often include:

    Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.

    Catalysts: Acid catalysts such as hydrochloric acid are commonly used.

    Solvents: Methanol is used as the solvent for the esterification process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: L-Lysine-d4 Methyl Ester Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding keto derivatives.

    Reduction: Reduction reactions can convert it back to its parent amino acid form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Solvents: Aqueous or organic solvents depending on the reaction type.

Major Products:

    Oxidation Products: Keto derivatives of L-Lysine.

    Reduction Products: L-Lysine or its derivatives.

    Substitution Products: Various functionalized lysine derivatives.

Scientific Research Applications

L-Lysine-d4 Methyl Ester Dihydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of L-Lysine-d4 Methyl Ester Dihydrochloride involves its incorporation into biological systems where it mimics the behavior of natural L-Lysine. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound interacts with various molecular targets, including enzymes and proteins, influencing pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

    L-Lysine Methyl Ester Dihydrochloride: The non-deuterated form, used in similar applications but lacks the isotopic labeling.

    L-Arginine Methyl Ester Dihydrochloride: Another amino acid ester with different biological properties.

    L-Threonine Methyl Ester Hydrochloride: Used in biochemical research with distinct functional groups.

Uniqueness: L-Lysine-d4 Methyl Ester Dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and quantification are required .

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

164.24 g/mol

IUPAC Name

methyl (2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoate

InChI

InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1/i2D2,3D2

InChI Key

KPNBUPJZFJCCIQ-ILLLFLQQSA-N

Isomeric SMILES

[2H]C([2H])(C[C@@H](C(=O)OC)N)C([2H])([2H])CN

Canonical SMILES

COC(=O)C(CCCCN)N

Origin of Product

United States

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